molecular formula C25H24N6O2S B11270296 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide

Cat. No.: B11270296
M. Wt: 472.6 g/mol
InChI Key: WJQLYFRQUKHXAD-UHFFFAOYSA-N
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Description

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by functionalization with the 4-methoxyphenyl and 4-(methylthio)benzyl groups. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications due to its biological activity, including as an anticancer or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide is unique due to its specific functional groups and the combination of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with the 4-methoxyphenyl and 4-(methylthio)benzyl moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H24N6O2S

Molecular Weight

472.6 g/mol

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(4-methylsulfanylphenyl)methyl]propanamide

InChI

InChI=1S/C25H24N6O2S/c1-33-19-7-5-18(6-8-19)21-15-22-25-28-27-23(30(25)13-14-31(22)29-21)11-12-24(32)26-16-17-3-9-20(34-2)10-4-17/h3-10,13-15H,11-12,16H2,1-2H3,(H,26,32)

InChI Key

WJQLYFRQUKHXAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)SC

Origin of Product

United States

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